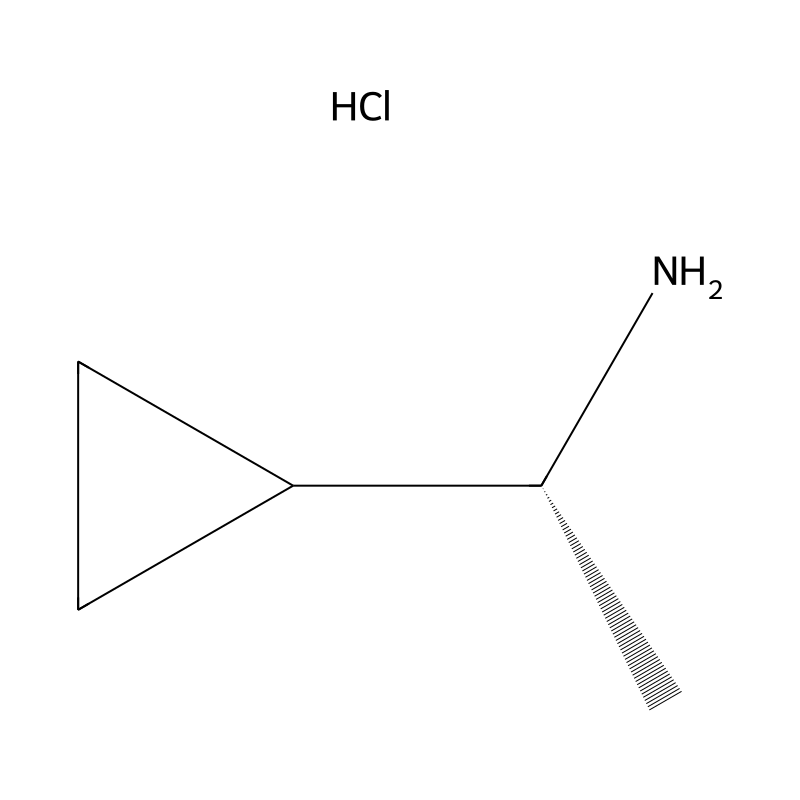

(R)-1-Cyclopropylethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-1-Cyclopropylethanamine hydrochloride is a chiral amine with the molecular formula CHClN. This compound features a cyclopropyl group attached to an ethylamine backbone, making it structurally significant in various chemical and biological applications. The hydrochloride salt form enhances its solubility in water, which is crucial for many experimental and therapeutic uses. The compound is known for its potential in medicinal chemistry, particularly as a building block for the synthesis of more complex pharmaceuticals.

Medicinal Chemistry

Researchers are investigating (R)-1-Cyclopropylethanamine hydrochloride as a building block for synthesizing more complex molecules with potential medicinal properties. These molecules may be designed to interact with specific biological targets for therapeutic purposes [].

Chemical Biology

Due to its functional groups, (R)-1-Cyclopropylethanamine hydrochloride can be used as a probe molecule to study various cellular processes. By attaching a detectable tag to the molecule, scientists can monitor its interactions with biomolecules within a cell, providing insights into cellular mechanisms [].

Material Science

The unique structure of (R)-1-Cyclopropylethanamine hydrochloride may be of interest for developing new materials with specific properties. For instance, it could be incorporated into polymers to create novel materials with tailored functions [].

- Alkylation: It can undergo alkylation reactions where the amine group reacts with alkyl halides to form more complex amines.

- Acylation: The primary amine can react with acyl chlorides to yield amides.

- Nitration: Under specific conditions, it can be nitrated to introduce nitro groups, which may alter its biological activity.

These reactions are significant for synthesizing derivatives that may exhibit enhanced pharmacological properties.

(R)-1-Cyclopropylethanamine hydrochloride has been studied for its biological properties, particularly in the context of neuropharmacology. It exhibits:

- Neurotransmitter Modulation: The compound may influence neurotransmitter systems, potentially acting as a modulator or inhibitor.

- Toxicological Effects: As indicated by safety data, it is harmful if swallowed and can cause skin irritation, highlighting the importance of handling it with care .

Preliminary studies suggest that derivatives of this compound could have therapeutic applications in treating neurological disorders.

The synthesis of (R)-1-cyclopropylethanamine hydrochloride typically involves multi-step processes. One notable method includes:

- Formation of the Amine: Cyclopropanecarbonitrile reacts with lithium methide in the presence of cerous chloride in anhydrous tetrahydrofuran to generate (R)-1-cyclopropylethanamine.

- Hydrochloride Formation: The crude product is then treated with hydrochloric acid gas to form the hydrochloride salt, enhancing solubility and stability .

This method is efficient and avoids the use of hazardous reagents commonly found in older synthetic routes.

(R)-1-Cyclopropylethanamine hydrochloride has several applications:

- Pharmaceutical Intermediates: It serves as a precursor for synthesizing various therapeutic agents.

- Research: Used in biochemical research to study amine interactions and modifications.

- Chemical Synthesis: Acts as a building block in organic synthesis due to its unique structure.

Its chiral nature makes it particularly valuable in asymmetric synthesis, where enantiomerically pure compounds are required.

Studies on (R)-1-cyclopropylethanamine hydrochloride focus on its interactions with biological targets:

- Receptor Binding: Research indicates potential binding affinities for various receptors involved in neurotransmission.

- Metabolic Pathways: Understanding how this compound is metabolized can provide insights into its pharmacokinetics and potential side effects.

These interaction studies are crucial for developing safe and effective drugs based on this compound.

Several compounds share structural similarities with (R)-1-cyclopropylethanamine hydrochloride. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Differences |

|---|---|---|

| 1-Cyclopropyl-ethylamine | Simple Amine | Lacks chiral center |

| (S)-1-Cyclopropylethanamine | Enantiomer | Opposite chirality; potential differences in biological activity |

| 1-Methylcyclopropylamine | Methylated Amine | Contains a methyl group instead of ethyl |

(R)-1-Cyclopropylethanamine hydrochloride is unique due to its specific stereochemistry and potential pharmacological properties not fully explored in its analogs. Its chiral nature may lead to distinct biological activities compared to its non-chiral or differently substituted counterparts.

Basic Physical Properties

Molecular Weight and Formula

(R)-1-Cyclopropylethanamine hydrochloride possesses the molecular formula C₅H₁₂ClN with a corresponding molecular weight of 121.61 g/mol [1] [2] [3]. The compound represents the hydrochloride salt of the chiral primary amine (R)-1-cyclopropylethanamine, where the hydrochloric acid has formed an ionic bond with the basic nitrogen atom. The CAS registry number for this specific enantiomer is 42390-64-7, distinguishing it from its racemic mixture (CAS: 42390-64-7) and the opposite enantiomer [1] [2] [3].

The molecular structure consists of a cyclopropyl ring attached to an ethyl carbon bearing the amino group, with the (R)-configuration indicating the specific three-dimensional arrangement around the chiral center [4] [5]. The presence of the hydrochloride counterion significantly influences the compound's physical properties compared to the free base form.

Appearance and Physical State

At standard conditions, (R)-1-cyclopropylethanamine hydrochloride appears as a white to off-white crystalline solid powder [6] [7] [8]. The compound exhibits typical characteristics of an amine hydrochloride salt, presenting as a fine crystalline material with good flow properties. The solid state is maintained across a wide temperature range under normal storage conditions, making it suitable for pharmaceutical and research applications [9].

The crystalline nature of the compound contributes to its stability and ease of handling compared to the corresponding free base, which exists as a liquid at room temperature [5] [10]. This solid-state presentation facilitates accurate weighing, storage, and formulation processes in laboratory and industrial settings.

Melting and Boiling Points

Specific melting and boiling point data for (R)-1-cyclopropylethanamine hydrochloride are not extensively reported in the available literature [1] [2]. However, related cyclopropylamine derivatives typically exhibit melting points in the range of 200-260°C for their hydrochloride salts [6] [11]. The compound is expected to decompose before reaching its theoretical boiling point due to the ionic nature of the salt and the thermal instability of the ammonium chloride functionality at elevated temperatures.

The absence of precise thermal transition data reflects the limited comprehensive physicochemical characterization available for this specific enantiomer. Future thermal analysis studies using differential scanning calorimetry and thermogravimetric analysis would provide valuable data for complete characterization.

Solubility Profile

Aqueous Solubility

(R)-1-Cyclopropylethanamine hydrochloride demonstrates high solubility in water due to its ionic character [12] [13]. The presence of the hydrochloride salt significantly enhances water solubility compared to the free base form. This enhanced aqueous solubility results from the formation of hydrated ions when the compound dissolves, with both the protonated amine and chloride ions readily solvated by water molecules through hydrogen bonding and electrostatic interactions.

The compound's water solubility makes it particularly suitable for aqueous formulations and biological applications where water-soluble forms are preferred for enhanced bioavailability. The high degree of ionization in aqueous solution contributes to improved dissolution characteristics compared to neutral organic compounds of similar molecular weight.

Solubility in Organic Solvents

The solubility of (R)-1-cyclopropylethanamine hydrochloride in organic solvents varies considerably depending on the polarity and hydrogen-bonding capacity of the solvent system. The compound shows good solubility in polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions between the ammonium ion and the hydroxyl groups of these alcohols [13] [14].

In polar aprotic solvents like dimethyl sulfoxide and acetonitrile, the compound exhibits moderate to good solubility, with the degree of dissolution dependent on the solvent's ability to stabilize ionic species [13]. Conversely, the compound shows limited solubility in less polar solvents such as dichloromethane and essentially no solubility in non-polar hydrocarbons like hexane, consistent with the general behavior of ionic compounds.

pH-Dependent Solubility Behavior

The solubility of (R)-1-cyclopropylethanamine hydrochloride exhibits strong pH dependence due to the acid-base equilibrium between the protonated and deprotonated forms of the amine. At acidic pH values, the compound remains fully protonated and maintains high aqueous solubility due to its ionic character. As the pH increases toward neutral and basic conditions, deprotonation of the ammonium ion occurs, potentially leading to precipitation of the less soluble free base form.

The pKa value of the conjugate acid is estimated to be approximately 10.8 based on structural analogs [15] [16], indicating that the compound remains predominantly protonated at physiological pH. This pH-dependent behavior is crucial for formulation development and bioavailability considerations in pharmaceutical applications.

Spectroscopic Properties

UV-Visible Spectroscopy

UV-visible spectroscopy of (R)-1-cyclopropylethanamine hydrochloride reveals characteristic absorption patterns typical of saturated aliphatic amines. The compound exhibits weak absorption in the far-UV region around 200-220 nm, corresponding to n→σ* transitions involving the nitrogen lone pair electrons and the antibonding orbitals of adjacent C-N bonds [17] [18].

The absence of extended conjugation or aromatic systems in the molecular structure results in minimal absorption in the near-UV and visible regions. This spectroscopic behavior is consistent with simple saturated amines, where the primary chromophoric contribution arises from the nitrogen atom's non-bonding electrons [19] [20]. The hydrochloride salt formation does not introduce additional chromophoric elements, maintaining the basic electronic transition characteristics of the parent amine.

Infrared Spectroscopy

The infrared spectrum of (R)-1-cyclopropylethanamine hydrochloride displays characteristic features of primary amine hydrochloride salts. The most distinctive feature is the broad, intense NH₃⁺ stretching envelope spanning approximately 3200-2800 cm⁻¹, which is significantly broader and more intense than the corresponding NH₂ stretches observed in free primary amines [21] [22] [23].

This broad absorption envelope results from multiple overlapping vibrational modes of the ammonium ion and is accompanied by an extensive series of overtone and combination bands extending from 2800-2000 cm⁻¹ [21]. The C-H stretching vibrations appear in the typical aliphatic region (2990-2850 cm⁻¹), with additional contributions from the strained cyclopropyl ring C-H bonds observed at slightly higher frequencies (3080-3040 cm⁻¹) [24] [25].

NH bending vibrations are observed around 1600-1500 cm⁻¹, while C-H bending modes appear near 1470-1450 cm⁻¹ [26] [27] [28]. The C-N stretching vibration typically occurs in the 1300-1200 cm⁻¹ region, and cyclopropyl ring vibrations contribute to the fingerprint region below 1200 cm⁻¹ [29] [30].

Raman Spectroscopy

Raman spectroscopy of (R)-1-cyclopropylethanamine hydrochloride provides complementary vibrational information to infrared spectroscopy, with enhanced sensitivity to symmetric vibrational modes and C-C stretching vibrations. The cyclopropyl ring exhibits characteristic Raman-active modes that are particularly diagnostic for this structural unit [31] [32] [33].

The symmetric NH₃⁺ stretching modes are typically more prominent in Raman spectra compared to infrared, providing additional confirmation of the amine salt structure. C-C stretching vibrations of the cyclopropyl ring appear as moderately intense bands in the Raman spectrum, offering structural fingerprinting capabilities for compound identification [29]. The combination of infrared and Raman spectroscopic data provides comprehensive vibrational characterization essential for quality control and structural confirmation.

Thermal Properties and Stability

Thermal Decomposition Profile

The thermal decomposition of (R)-1-cyclopropylethanamine hydrochloride follows pathways typical of aliphatic amine hydrochloride salts. Initial decomposition begins with the loss of hydrogen chloride, converting the salt back to the free base form at temperatures typically above 200°C [34] [35]. This dehydrochlorination process is often accompanied by simultaneous degradation of the organic framework.

The cyclopropyl ring represents a potential site of thermal instability due to ring strain, which may lead to ring-opening reactions at elevated temperatures [36] [37]. Thermal decomposition products may include various nitrogen-containing fragments, hydrocarbons, and HCl gas. Complete characterization of decomposition pathways would require controlled thermogravimetric analysis coupled with mass spectrometry or gas chromatography.

Temperature Stability Range

(R)-1-Cyclopropylethanamine hydrochloride exhibits good thermal stability under normal storage and handling conditions, remaining chemically intact at temperatures up to approximately 100°C [8] [9]. Beyond this temperature range, gradual decomposition may occur, with significant degradation typically observed above 200°C.

The compound's stability is enhanced by its solid crystalline state, which provides physical protection against thermal degradation compared to liquid forms. However, prolonged exposure to elevated temperatures should be avoided to maintain chemical integrity and prevent the formation of degradation products that could compromise purity [35] [38].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant